molecular formula C9H15NOS B183645 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol CAS No. 892592-48-2

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol

Cat. No.: B183645
CAS No.: 892592-48-2
M. Wt: 185.29 g/mol
InChI Key: PRUXABXVMAJSRQ-UHFFFAOYSA-N
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Description

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol is an organic compound with the molecular formula C9H15NOS It is characterized by the presence of a thienylmethyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol typically involves the reaction of 3-thienylmethylamine with acetone in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(3-furylmethyl)amino]-1-propanol
  • 2-Methyl-2-[(3-pyridylmethyl)amino]-1-propanol
  • 2-Methyl-2-[(3-phenylmethyl)amino]-1-propanol

Uniqueness

2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol is unique due to the presence of the thienylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-methyl-2-(thiophen-3-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-9(2,7-11)10-5-8-3-4-12-6-8/h3-4,6,10-11H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUXABXVMAJSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406037
Record name 2-methyl-2-[(3-thienylmethyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-48-2
Record name 2-methyl-2-[(3-thienylmethyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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